4-Fluoro-3-iodo-1-méthyl-1H-indazole

Vue d'ensemble

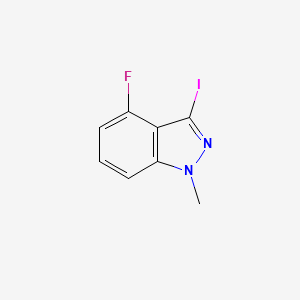

Description

4-Fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6FIN2 and a molecular weight of 276.05 g/mol . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Fluoro-3-iodo-1-methyl-1H-indazole plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly relevant in the development of targeted therapies for diseases such as cancer. The compound's unique structural properties allow it to interact effectively with biological targets, enhancing the efficacy of therapeutic agents .

Case Study: c-MET Kinase Inhibitors

Recent studies have focused on developing inhibitors for c-MET kinase, a target in cancer therapy. The incorporation of 4-fluoro-3-iodo-1-methyl-1H-indazole into drug designs has shown promising results in improving binding affinities and selectivity against mutant forms of the kinase .

| Study | Target | Outcome |

|---|---|---|

| c-MET Inhibitors | Cancer | Improved binding affinity and selectivity |

Biological Research

Mechanisms of Action

In biological research, this compound is utilized to investigate various biological pathways and mechanisms. Its role in studying drug interactions helps elucidate the pharmacodynamics and pharmacokinetics of new drugs, providing insights into their efficacy and safety profiles .

Example Research Applications

Research involving this compound has contributed to understanding how specific drugs modulate cellular pathways, which is vital for developing effective treatment strategies.

Material Science

Advanced Materials Development

4-Fluoro-3-iodo-1-methyl-1H-indazole is employed in creating advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for applications in electronics and nanotechnology .

| Material Type | Application |

|---|---|

| Polymers | Electronics |

| Coatings | Protective layers |

Analytical Chemistry

Reference Standard

In analytical chemistry, this compound serves as a reference standard for quantifying similar compounds in complex mixtures. Its stability and well-characterized properties make it ideal for use in various analytical methods, including chromatography .

Methodologies Employed

Quantitative techniques such as high-performance liquid chromatography (HPLC) often utilize this compound to ensure accuracy and reliability in measurements.

Agrochemical Formulations

Pest Control Solutions

The potential applications of 4-fluoro-3-iodo-1-methyl-1H-indazole extend to agrochemicals, where it is explored for developing effective pest control solutions. Its chemical properties may contribute to more efficient formulations that target pests while minimizing environmental impact .

Mécanisme D'action

Target of Action

Indazole derivatives, which include 4-fluoro-3-iodo-1-methyl-1h-indazole, have been known to interact with various biological targets .

Mode of Action

It’s known that indazole derivatives can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Biochemical Pathways

Indazole and its derivatives have been found to have a broad range of chemical and biological properties, indicating that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-1-methyl-1H-indazole typically involves the introduction of fluorine and iodine atoms into the indazole core. One common method is the halogenation of 1-methyl-1H-indazole, followed by selective fluorination and iodination. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of 4-Fluoro-3-iodo-1-methyl-1H-indazole may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The presence of halogen atoms allows for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-fluoro-3-azido-1-methyl-1H-indazole .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-1H-indazole: Lacks the iodine atom, making it less versatile in coupling reactions.

3-Iodo-1-methyl-1H-indazole: Lacks the fluorine atom, which may affect its lipophilicity and biological activity.

4-Fluoro-3-chloro-1-methyl-1H-indazole: Chlorine atom instead of iodine, which can influence its reactivity and applications.

Uniqueness

4-Fluoro-3-iodo-1-methyl-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens allows for diverse chemical modifications and enhances the compound’s potential in various research fields .

Activité Biologique

4-Fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a fluorine atom at the 4-position, an iodine atom at the 3-position, and a methyl group at the 1-position of the indazole ring. This molecular configuration (C₈H₆FIN₂, molecular weight: 276.05 g/mol) significantly influences its biological activity and potential applications in medicinal chemistry and material science.

Pharmacological Properties

Research indicates that indazole derivatives, including 4-fluoro-3-iodo-1-methyl-1H-indazole, exhibit a range of pharmacological effects:

- Anti-inflammatory : Potential to inhibit inflammatory pathways.

- Anti-cancer : May interfere with cancer cell proliferation through specific molecular interactions.

- Antimicrobial : Exhibits activity against various microbial strains .

These activities are attributed to the compound's ability to alter enzyme functions and receptor interactions, which can lead to therapeutic effects.

Study on Binding Affinity

A study focused on interaction studies involving 4-fluoro-3-iodo-1-methyl-1H-indazole demonstrated its binding affinity to specific biological targets. The findings indicated that modifications in the indazole structure could enhance its interaction with protein kinases, which are crucial in cancer treatment .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with similar compounds was made. The following table summarizes some key differences:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-Fluoro-3-iodo-1-methyl-1H-indazole | Fluorine at position 4, iodine at position 3 | Anti-inflammatory, anti-cancer |

| 7-Fluoro-3-iodo-4-methoxy-1H-indazole | Methoxy group at position 7 | Antimicrobial |

| 4-Methoxy-3-iodo-1H-indazole | Methoxy group at position 4 | Potential anti-cancer |

This comparison highlights how structural variations can lead to different biological activities, emphasizing the importance of specific substituents in drug design .

Propriétés

IUPAC Name |

4-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJOCBRDOMLELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.